molecular formula C11H5Cl2F3N2 B1505304 4,6-Dichloro-2-[3-(trifluoromethyl)phenyl]pyrimidine CAS No. 83217-10-1

4,6-Dichloro-2-[3-(trifluoromethyl)phenyl]pyrimidine

Cat. No.: B1505304
CAS No.: 83217-10-1
M. Wt: 293.07 g/mol
InChI Key: VTHOZCSKDRAOGU-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-[3-(trifluoromethyl)phenyl]pyrimidine is a chemical compound characterized by its dichloro and trifluoromethyl groups attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-2-[3-(trifluoromethyl)phenyl]pyrimidine typically involves the following steps:

  • Halogenation: The starting material, 2-[3-(trifluoromethyl)phenyl]pyrimidine, undergoes halogenation to introduce chlorine atoms at the 4 and 6 positions of the pyrimidine ring.

  • Catalysts and Conditions: The reaction is often catalyzed by Lewis acids such as aluminum chloride (AlCl3) and carried out under controlled temperature and pressure conditions to ensure the selective introduction of chlorine atoms.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using continuous flow reactors and optimized reaction conditions to maximize yield and purity. The process involves stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dichloro-2-[3-(trifluoromethyl)phenyl]pyrimidine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be employed to modify the compound's functional groups.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophiles like ammonia (NH3) and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Amine derivatives and other substituted pyrimidines.

Scientific Research Applications

4,6-Dichloro-2-[3-(trifluoromethyl)phenyl]pyrimidine has several applications in scientific research:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of biological systems and pathways.

  • Industry: The compound is utilized in the production of advanced materials and chemicals.

Comparison with Similar Compounds

  • 2,6-Dichloro-4-(trifluoromethyl)pyridine

  • 2,4-Dichloro-6-(trifluoromethyl)pyrimidine

  • 2,6-Dichloro-4-(trifluoromethyl)pyrimidine

This comprehensive overview highlights the significance of 4,6-Dichloro-2-[3-(trifluoromethyl)phenyl]pyrimidine in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

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Properties

IUPAC Name

4,6-dichloro-2-[3-(trifluoromethyl)phenyl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5Cl2F3N2/c12-8-5-9(13)18-10(17-8)6-2-1-3-7(4-6)11(14,15)16/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTHOZCSKDRAOGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=CC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5Cl2F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10702321
Record name 4,6-Dichloro-2-[3-(trifluoromethyl)phenyl]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10702321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83217-10-1
Record name 4,6-Dichloro-2-[3-(trifluoromethyl)phenyl]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10702321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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